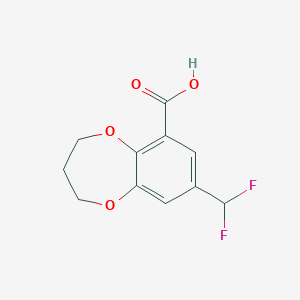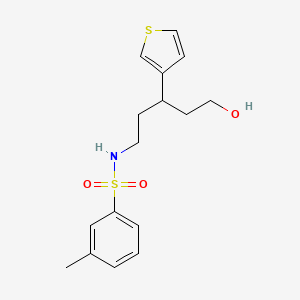
2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)-N-(oxan-4-yl)pyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)-N-(oxan-4-yl)pyrimidine-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrimidine-based analog that has shown promising results in various studies, making it a subject of interest for researchers.
Wirkmechanismus
The mechanism of action of 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)-N-(oxan-4-yl)pyrimidine-5-carboxamide is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes or proteins involved in the pathogenesis of diseases such as cancer and viral infections.
Biochemical and Physiological Effects:
Studies have shown that 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)-N-(oxan-4-yl)pyrimidine-5-carboxamide has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. In addition, it has been shown to have antiviral activity against certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
The compound 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)-N-(oxan-4-yl)pyrimidine-5-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various studies. However, its limitations include its low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)-N-(oxan-4-yl)pyrimidine-5-carboxamide. Some of these include:
1. Further studies on the mechanism of action of the compound to fully understand its therapeutic potential.
2. Investigation of the compound's potential use in combination therapy with other drugs for the treatment of various diseases.
3. Development of new synthetic methods to improve the yield and purity of the compound.
4. Investigation of the compound's potential use in drug delivery systems to improve its bioavailability and efficacy.
5. Further studies on the compound's pharmacokinetics and toxicity to determine its safety and efficacy in humans.
Conclusion:
In conclusion, 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)-N-(oxan-4-yl)pyrimidine-5-carboxamide is a promising compound that has shown potential applications in various fields of scientific research. Its synthesis method is relatively simple, and it has shown promising results in various studies. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)-N-(oxan-4-yl)pyrimidine-5-carboxamide involves the reaction of furan-2-carboxylic acid with 2,4-dimethyl-6-(methylthio)pyrimidine in the presence of a suitable coupling agent such as EDCI or DCC. The reaction results in the formation of the intermediate compound, which is then reacted with 4-hydroxytetrahydrofuran to obtain the final product.
Wissenschaftliche Forschungsanwendungen
The compound 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)-N-(oxan-4-yl)pyrimidine-5-carboxamide has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. In addition, it has been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, viral infections, and inflammatory disorders.
Eigenschaften
IUPAC Name |
2-(furan-2-yl)-4-methyl-6-methylsulfanyl-N-(oxan-4-yl)pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-10-13(15(20)18-11-5-8-21-9-6-11)16(23-2)19-14(17-10)12-4-3-7-22-12/h3-4,7,11H,5-6,8-9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZNHZDNKRSWKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CO2)SC)C(=O)NC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)-N-(oxan-4-yl)pyrimidine-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

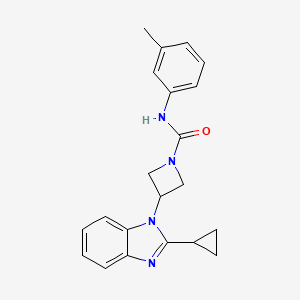
![2-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2444028.png)
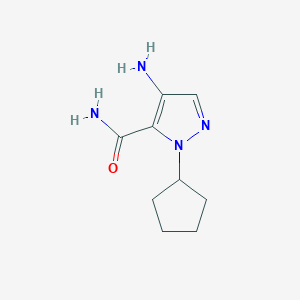
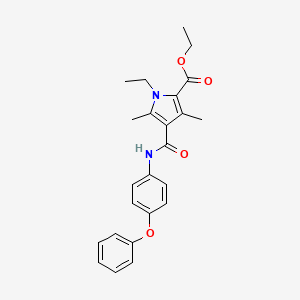




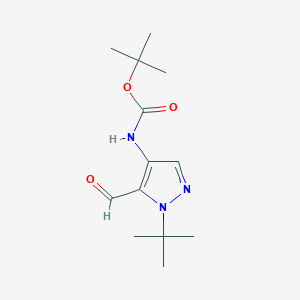

![2-(6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-cyclopentylacetamide](/img/structure/B2444042.png)

